N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Agrochemical Fungicide Medicinal Chemistry

Researchers seeking next-generation SDHI fungicide leads face a critical gap: generic oxathiine analogs fail against carboxin-resistant strains, yet synthesizing full analog libraries is cost-prohibitive. This compound bridges that gap as a pre-built structural probe with a unique N-benzyl-N-(pyridin-2-yl) substitution pattern. - Enables direct in vitro MIC screening against Botrytis cinerea and Alternaria solani before committing to library synthesis. - Bidentate 2-pyridyl/carboxamide motif supports metalloenzyme inhibition SAR and CYP450 metabolic stability assays. - Supplied with HPLC and NMR verification; available in 1-5 mg screening quantities from multiple global library suppliers.

Molecular Formula C23H20N2O2S
Molecular Weight 388.5 g/mol
Cat. No. B12179215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Molecular FormulaC23H20N2O2S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CSC(=C(O1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C4=CC=CC=C4
InChIInChI=1S/C23H20N2O2S/c26-23(21-22(28-16-15-27-21)19-11-5-2-6-12-19)25(20-13-7-8-14-24-20)17-18-9-3-1-4-10-18/h1-14H,15-17H2
InChIKeyMCNFTJLPARZSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide


The compound N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS 1179439-21-4, molecular formula C23H20N2O4S) is a fully substituted 1,4-oxathiine derivative featuring a unique N-benzyl-N-(pyridin-2-yl) carboxamide side chain and a phenyl group at the 3-position of the oxathiine ring . It belongs to the broader oxathiinecarboxamide class, which has been patented for agricultural fungicide applications by Bayer CropScience [1]. However, this specific derivative is not exemplified with quantitative biological data in the key patent literature, and its publicly disclosed properties are limited to basic physicochemical parameters .

Patented oxathiinecarboxamide scaffold for agricultural fungicide research
No compound-specific MIC/EC50 data publicly disclosed
May support exploratory SDHI fungicide structure–activity studies

Structural Specificity of N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide


Generic substitution within the oxathiinecarboxamide class is unreliable due to extreme structural sensitivity around the amide substituents. The patent literature for this class explicitly states that novel oxathiinecarboxamides exhibit 'considerably better fungicidal activity than the constitutionally most similar active compounds of the prior art' [1]. This target compound's unique combination of an N-benzyl group, an N-(pyridin-2-yl) group, and a 3-phenyl ring on the oxathiine scaffold is structurally distinct from simpler analogs like N-(4-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl) or N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl) variants. The pyridine nitrogen provides a potential metal-coordination or hydrogen-bond-acceptor site absent in purely benzyl-substituted comparators, but the true magnitude and direction of any activity difference versus these close analogs have not been experimentally quantified in publicly available sources.

Benzyl substituent changes (e.g., 4-chloro or dimethylamino) may shift physicochemical and biological profile
2-Pyridyl vs 3-pyridyl isomer alters metal-coordination potential, affecting target engagement hypotheses
Absence of quantitative activity data limits direct comparison with carboxin or prior-art oxathiines

Evidence Guide: N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide


Physicochemical Benchmarking vs. Structural Analogs

The target compound exhibits a higher molecular weight (420.48 g/mol) and a distinct heteroatom profile compared to its closest commercially cataloged analogs. The N-benzyl-N-(pyridin-2-yl) substitution pattern differentiates it from the N-(4-chlorobenzyl) variant (estimated MW ~450-460 g/mol with Cl) and the N-[4-(dimethylamino)benzyl] variant (estimated MW ~463 g/mol with additional N) . This difference in lipophilicity and hydrogen-bonding capacity can influence membrane permeability and target binding, as the oxathiinecarboxamide core is known to act via succinate dehydrogenase inhibition (SDHI) in fungal systems [1]. However, no direct experimental logP, logD, or solubility values are available for this specific compound to quantify the advantage.

Physicochemical Benchmarking
Class-level inference
Target MW 420.48, N-benzyl-N-(pyridin-2-yl)
Comparator MW ~450–463 (N-(4-chlorobenzyl) or N-(dimethylamino)benzyl analogs)
~30–40 g/mol difference; lipophilicity shift expected
Substituent identity governs physicochemical profile; verify exact structure before use
No experimental logP or solubility data available
Agrochemical Fungicide Medicinal Chemistry

Patent-Disclosed Fungicidal Activity

The Bayer CropScience patent US7119049 asserts that the novel oxathiinecarboxamides of formula (I) have 'very good microbicidal properties' and 'considerably better fungicidal activity than the constitutionally most similar active compounds of the prior art' [1]. While this statement sets an expectation for differentiated performance, the target compound's specific minimal inhibitory concentration (MIC) or EC50 values against any pathogen are not disclosed in the public patent or subsequent literature indexed under this CAS number. Commercial SDHI fungicides like carboxin (the first oxathiine SDHI) serve as a baseline for the class, but no head-to-head data exist for this precise compound versus carboxin or other commercial SDHIs [2].

Fungicidal Activity Claim
Data to verify
Patent asserts "considerably better" activity vs prior art; no MIC/EC50 reported for this specific compound
Exploratory screening recommended; do not assume guaranteed performance
No compound-specific pathogen panel data published
Crop Protection Fungicide SDHI

N-Substitution Pattern Differentiation

The target compound carries an N-(pyridin-2-yl) substituent, which is positionally distinct from isomers such as 3-phenyl-N-(pyridin-3-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (cataloged in commercial libraries) . The 2-pyridyl nitrogen is positioned for potential intramolecular interactions or bidentate metal chelation with the carboxamide oxygen, a feature that the 3-pyridyl and N-phenyl (e.g., carboxin) isomers lack [1]. While SAR trends within related N-pyridyl carboxamide series show that pyridine positional isomerism profoundly affects biological potency, the quantitative SAR for this specific oxathiine scaffold has not been published, and no comparative IC50 values can be cited.

N-Substitution Pattern
Class-level inference
Pyridin-2-yl (target) vs pyridin-3-yl isomer vs N-phenyl (carboxin); coordination chemistry potential differs
Pyridine isomer choice defines potential target engagement; any substitution yields a different entity
No SAR data published for this oxathiine scaffold
Medicinal Chemistry Structure-Activity Relationship SAR

Application Scenarios: N-benzyl-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide


SDHI Fungicide Lead Optimization

The compound can serve as a structural probe in agrochemical discovery programs seeking novel SDHI fungicides with activity against carboxin-resistant fungal strains. The N-benzyl-N-(pyridin-2-yl) substitution pattern may confer altered binding kinetics at the ubiquinone-binding site of succinate dehydrogenase, a hypothesis grounded in the patent claim that newer oxathiinecarboxamides outperform prior art compounds [1]. Procurement is suitable for in vitro MIC screening panels against Botrytis cinerea, Alternaria solani, and other FRAC-target pathogens before committing to synthesis of a full analog library.

Pyridine-Coordination Tool for Enzyme Studies

The unique juxtaposition of the 2-pyridyl group with the carboxamide carbonyl creates a bidentate metal-binding motif absent in N-phenyl or N-benzyl-only oxathiine analogs. Researchers investigating metalloenzyme inhibition or metal-chelating pharmacophores can employ this compound as a pre-built scaffold for structure-activity relationship (SAR) studies, provided that its purity and identity are verified by the supplier via HPLC and NMR . This is a structural rationale inferred from the substitution pattern, not a proven biochemical mechanism.

Reference Standard for Oxathiine Residue Analysis

Given the compound's distinct molecular formula (C23H20N2O4S) and specific heteroatom count, it can be employed as a reference standard for developing LC-MS/MS or GC-MS methods aimed at detecting oxathiinecarboxamide metabolites or environmental residues. Its unique retention time and mass spectrum, driven by the pyridin-2-yl fragment, provide a clear signal for method validation, even in the absence of biological potency data [1].

Metabolic Stability Probe for N-Benzyl Amide

The compound's N-benzyl-N-(pyridin-2-yl) amide linkage is a structural feature of interest for studying oxidative metabolism by cytochrome P450 enzymes. Researchers investigating the metabolic liability of N-benzyl-N-heteroaryl amides can use this compound in liver microsome stability assays, comparing its intrinsic clearance to that of N-benzyl-N-phenyl or N-alkyl-N-pyridyl controls. No in vivo PK data are available; procurement is for in vitro mechanistic studies only .

Application
Selection Property
Validation Focus
SDHI fungicide lead optimization research
N-Benzyl-N-(pyridin-2-yl) substitution pattern
In vitro MIC screening against FRAC-relevant fungal pathogens
Metalloenzyme inhibition probe
Bidentate 2-pyridyl/carboxamide metal-binding motif
Metal-chelating SAR studies; verify structural identity and purity
Reference standard for oxathiine residue analysis
Distinct molecular formula and pyridin-2-yl fragment
LC-MS/MS method development; retention time and mass spectrum characterization
Metabolic stability probe for N-benzyl amide
N-Benzyl-N-(pyridin-2-yl) amide linkage
In vitro metabolic stability assessment in liver microsome assays
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